molecular formula C23H20O3 B1676419 Methoxy-X04

Methoxy-X04

Cat. No.: B1676419
M. Wt: 344.4 g/mol
InChI Key: FGYNZFHVGOFCMD-KHVHPYDTSA-N
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Description

Methoxy-X04 is a fluorescent probe used for the detection and quantification of amyloid beta plaques, tangles, and cerebrovascular amyloid. It is a derivative of Congo red and Chrysamine-G, designed to be smaller and more lipophilic, allowing it to cross the blood-brain barrier effectively. This compound is particularly significant in Alzheimer’s disease research due to its ability to bind to amyloid beta fibrils with high affinity .

Mechanism of Action

Target of Action

Methoxy-X04 is a fluorescent dye that primarily targets amyloid-beta (Aβ) plaques in the brain . These plaques are dense deposits of a protein called amyloid-beta, which are a characteristic feature of neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

This compound selectively binds to beta-pleated sheets found in dense core amyloid Aβ plaques . It retains its in vitro binding affinity for amyloid-beta (Aβ) fibrils, with a Ki value of 26.8 nM . This interaction results in the staining of plaques, tangles, and cerebrovascular amyloid, making them visible under a microscope .

Biochemical Pathways

It is known that this compound binds to the fibrillar β-sheet deposits in the amyloid-beta plaques . This binding can help in the detection and quantification of these plaques, which are associated with the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

This compound is a lipophilic compound, which allows it to cross the blood-brain barrier . It is soluble in DMSO to 100 mM and in ethanol to 20 mM . After administration, this compound can be detected in the brain within 30 to 60 minutes . These properties suggest that this compound has good bioavailability for brain imaging applications .

Result of Action

The primary result of this compound action is the high-resolution fluorescent imaging of individual amyloid-beta plaques in live animals by 2-photon microscopy . This compound co-localizes with CD68+ phagosomes in plaque-associated Iba1+ microglia, and it labels molecularly distinct plaque-associated microglia populations . This allows for the detection and quantification of Aβ plaques, tangles, and cerebrovascular amyloid .

Action Environment

The action of this compound is influenced by the environment in the brain. The presence of the blood-brain barrier and the specific characteristics of the brain’s extracellular matrix can affect the distribution and efficacy of this compound . Furthermore, the stability of this compound may be influenced by factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

Methoxy-X04 has a high affinity for amyloid beta (Aβ) fibrils, with a Ki value of 26.8 nM . This indicates that this compound interacts strongly with these fibrils, likely due to the formation of stable complexes.

Cellular Effects

This compound is known to detect plaques, tangles, and cerebrovascular amyloid in vivo . These structures are associated with neurodegenerative diseases like Alzheimer’s disease. Therefore, this compound can influence cell function by binding to these structures and making them visible for detection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to amyloid beta (Aβ) fibrils . This binding is likely due to the formation of stable complexes between this compound and the fibrils, which allows this compound to exert its effects at the molecular level.

Transport and Distribution

This compound is a lipophilic compound , which suggests that it can easily cross cell membranes and distribute within cells and tissues

Subcellular Localization

The subcellular localization of this compound is likely to be wherever Aβ fibrils are present, given its high affinity for these structures

Preparation Methods

Methoxy-X04 is synthesized through a series of chemical reactions involving the modification of Congo red and Chrysamine-GThe reaction conditions often include the use of organic solvents and catalysts to achieve the desired modifications .

In industrial production, this compound is prepared in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves multiple purification steps, including crystallization and chromatography, to obtain the final product with a purity of over 98% .

Chemical Reactions Analysis

Methoxy-X04 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the methoxy groups, altering the compound’s properties.

    Substitution: this compound can undergo substitution reactions where the methoxy groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Imaging Applications

Methoxy-X04 serves as a crucial tool in the visualization of amyloid plaques, tau tangles, and cerebrovascular amyloid in various research settings.

In Vivo Imaging

This compound has been successfully used in several studies involving live animal models to visualize amyloid deposits:

  • Study on Transgenic Mice : A single intravenous injection of 5 to 10 mg/kg of this compound allowed researchers to distinguish individual plaques within 30 to 60 minutes using multiphoton microscopy . This rapid imaging capability is critical for monitoring disease progression and evaluating therapeutic interventions.

Quantitative Imaging

Quantitative studies utilizing carbon-11-labeled this compound have shown its potential as a positron emission tomography (PET) imaging agent. This application is vital for assessing the efficacy of anti-amyloid therapies in clinical settings .

Study on Derivatives

Research focused on synthesizing this compound derivatives aimed to enhance its specificity and binding affinity for amyloid plaques. The study revealed that modified versions exhibited improved properties, making them promising candidates for further investigation in Alzheimer's pathology .

Correlative Light and Electron Microscopy

In a study utilizing this compound for correlative microscopy, researchers injected the compound into APP-PS1 mice before fixation. This method allowed for effective selection of plaque-containing sections for further analysis, demonstrating the utility of this compound in both live imaging and post-mortem studies .

Advantages of this compound

  • High Specificity : this compound selectively binds to β-sheet structures found in amyloid plaques, providing high-resolution images essential for studying Alzheimer's disease .
  • Non-invasive : Its ability to be administered peripherally allows for non-invasive imaging techniques that are less traumatic to subjects compared to traditional methods .
  • Long-lasting Fluorescence : The compound retains fluorescence after binding to plaques, facilitating both in vivo and post-mortem analyses .

Limitations and Future Directions

While this compound has demonstrated significant potential, challenges remain:

  • In Vivo Elimination : The slow elimination rate from the body can limit its effectiveness in certain imaging scenarios .
  • Need for Further Research : Continued exploration into derivatives and alternative compounds is necessary to enhance specificity and reduce potential side effects during imaging procedures.

Data Table: Summary of Key Findings

ApplicationDescriptionReferences
In Vivo ImagingRapid visualization of amyloid plaques in transgenic mice
Quantitative PET ImagingViable candidate for PET imaging with carbon-11 labeling
Derivative SynthesisImproved binding affinity with new derivatives
Correlative MicroscopySelection of brain sections for detailed analysis

Comparison with Similar Compounds

Methoxy-X04 is compared with other similar compounds such as Congo red and Chrysamine-G. While Congo red and Chrysamine-G also bind to amyloid beta fibrils, this compound is smaller and more lipophilic, allowing for better blood-brain barrier penetration and higher specificity in binding. The binding affinity of this compound (K_i = 26.8 nM) is very similar to that of Chrysamine-G (K_i = 25.3 nM), but this compound’s enhanced properties make it a more effective probe for in vivo imaging .

Similar Compounds

  • Congo red
  • Chrysamine-G
  • BSC4090 (a derivative of this compound)

This compound’s unique properties, including its high binding affinity and ability to cross the blood-brain barrier, make it a valuable tool in Alzheimer’s disease research and other scientific applications.

Biological Activity

Methoxy-X04 is a fluorescent amyloid beta (Aβ) probe that has gained attention for its ability to penetrate the blood-brain barrier and selectively bind to amyloid deposits, making it a valuable tool in Alzheimer's disease (AD) research. This article explores the biological activity of this compound, including its binding characteristics, applications in imaging, and insights from recent studies.

  • Chemical Name : 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol
  • Molecular Formula : C23H20O3
  • Molecular Weight : 344.4 g/mol
  • Purity : ≥98%
  • CAS Number : 863918-78-9
  • Excitation/Emission Maxima : 370 nm / 452 nm

Binding Affinity

This compound exhibits a high in vitro binding affinity for Aβ fibrils with a dissociation constant (KiK_i) of approximately 26.8 nM, comparable to other amyloid dyes such as Chrysamine-G (25.3 nM) . This strong affinity allows for effective targeting of amyloid plaques in various experimental settings.

Applications in Imaging

This compound is primarily utilized in confocal and multiphoton microscopy for the detection and quantification of Aβ plaques, tangles, and cerebrovascular amyloid. Its ability to provide high-resolution imaging of individual plaques in live animal models has made it a preferred choice for in vivo studies .

In Vivo Imaging Studies

  • Transgenic Mouse Models : In studies involving PS1/APP transgenic mice, this compound was administered via intravenous injection at doses ranging from 5 to 10 mg/kg. High-contrast images of Aβ plaques were obtained within 30 to 60 minutes post-injection .
  • Longitudinal Studies : this compound has been shown to remain bound to dense core plaques for extended periods (up to 90 days), facilitating longitudinal studies on plaque dynamics .

Study on Microglial Response

A study investigating the transcriptional signature of microglia associated with Aβ plaques utilized this compound to label plaque-associated microglia populations. The findings revealed that approximately 13.5% to 15.8% of microglia were actively phagocytosing Aβ in aged transgenic mice . This highlights the role of this compound not only as an imaging agent but also as a tool for understanding microglial function in AD pathology.

Comparative Imaging Techniques

In comparative studies assessing various amyloid dyes (including this compound), results indicated similar staining patterns for Aβ plaques across different fluorescent markers. However, this compound demonstrated superior specificity and binding characteristics compared to traditional stains like Thioflavin S .

Summary of Biological Activity

Property Details
Blood-Brain Barrier PenetrationYes
Binding Affinity (KiK_i)26.8 nM
Imaging TechniquesConfocal Microscopy, Multiphoton Microscopy
Duration of BindingUp to 90 days
Microglial Phagocytosis~13.5% - 15.8% in aged mice

Properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYNZFHVGOFCMD-KHVHPYDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.